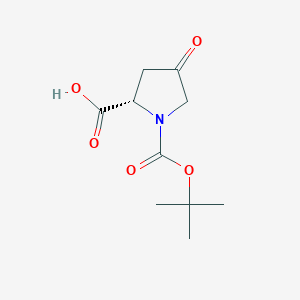
N-Boc-4-oxo-L-prolina
Descripción general
Descripción
N-Boc-4-oxo-L-proline, also known as (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid, is a derivative of proline. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a keto group at the fourth position of the pyrrolidine ring. It is widely used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Aplicaciones Científicas De Investigación
N-Boc-4-oxo-L-proline is extensively used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of peptides and other complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein folding.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes
Mecanismo De Acción
Target of Action
N-Boc-4-oxo-L-proline is a derivative of proline
Mode of Action
As a proline derivative, it may interact with biological systems in a manner similar to proline, but the addition of the Boc group and the 4-oxo modification could alter its interactions .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence its action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Boc-4-oxo-L-proline can be synthesized from Boc-protected hydroxyproline. The typical synthetic route involves the oxidation of Boc-protected hydroxyproline using trichloroisocyanuric acid and 2,2,6,6-tetramethyl-1-piperidinyloxy free radical (TEMPO) in ethyl acetate. The reaction is carried out at low temperatures (-5°C to 10°C) and then warmed to room temperature (25°C to 30°C) to complete the oxidation process .
Industrial Production Methods: Industrial production of N-Boc-4-oxo-L-proline follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically purified by recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: N-Boc-4-oxo-L-proline undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include trichloroisocyanuric acid and TEMPO.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like trifluoroacetic acid are used to remove the Boc group under acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Deprotected proline derivatives.
Comparación Con Compuestos Similares
N-Boc-4-hydroxy-L-proline: Similar structure but with a hydroxy group instead of a keto group.
N-Boc-4,4-difluoro-L-proline: Contains difluoro groups at the fourth position.
N-Boc-4-azido-L-proline: Contains an azido group at the fourth position .
Uniqueness: N-Boc-4-oxo-L-proline is unique due to the presence of both the Boc protecting group and the keto group, which allows it to undergo a wide range of chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the field of peptide synthesis.
Propiedades
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h7H,4-5H2,1-3H3,(H,13,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYGSXRXTIKGAJ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=O)C[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469135 | |
| Record name | N-Boc-4-oxo-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84348-37-8 | |
| Record name | 1-(1,1-Dimethylethyl) (2S)-4-oxo-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84348-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084348378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Boc-4-oxo-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-Boc-4-oxo-L-proline in organic chemistry?
A1: N-Boc-4-oxo-L-proline serves as a crucial starting material for synthesizing various modified proline derivatives. Its value lies in the reactive 4-oxo group, which can be readily transformed into different functional groups. This versatility makes it a valuable building block in synthesizing various biologically active compounds, including pharmaceuticals and peptidomimetics.
Q2: What are the key steps in synthesizing N-Boc-cis-4-trifluoromethyl-L-proline and N-Boc-cis-4-difluoromethyl-L-proline from N-Boc-4-oxo-L-proline?
A2: Both compounds are synthesized from N-Boc-4-oxo-L-proline (4), with distinct key steps:
- For N-Boc-cis-4-trifluoromethyl-L-proline (7): The key step involves reacting N-Boc-4-oxo-L-proline (4) with trifluoromethyltrimethylsilane (Me3SiCF3) [, ].
- For N-Boc-cis-4-difluoromethyl-L-proline (9): The crucial step is the conversion of the carbonyl group in N-Boc-4-oxo-L-proline (4) into a difluoromethylene group [, ].
Q3: What are the advantages of the synthetic methods described in the research for these proline derivatives?
A: The research highlights a short and efficient synthetic route for both N-Boc-cis-4-trifluoromethyl-L-proline (7) and N-Boc-cis-4-difluoromethyl-L-proline (9) [, ]. The use of readily available starting materials and straightforward reaction conditions contributes to the methods' practicality. Additionally, the diastereomeric purity achieved in the final products is crucial for their potential applications in various fields.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
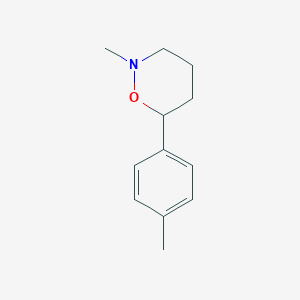
![[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-trimethylsilane](/img/structure/B107476.png)
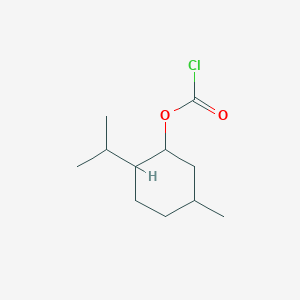

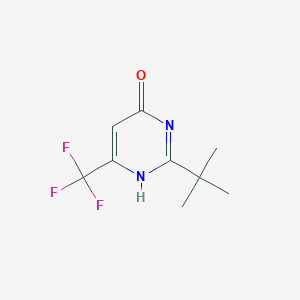
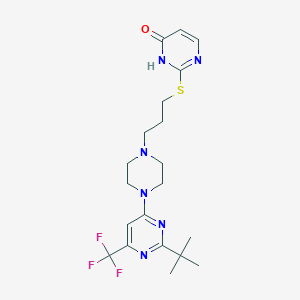
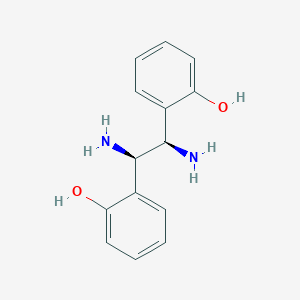
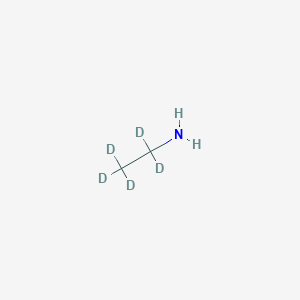
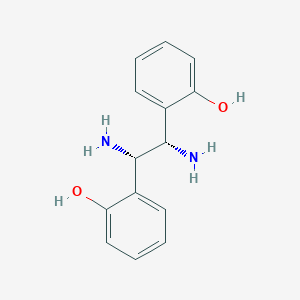
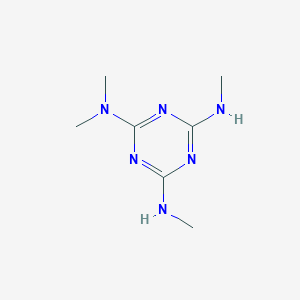
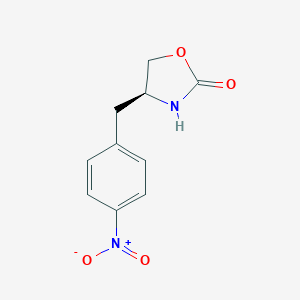
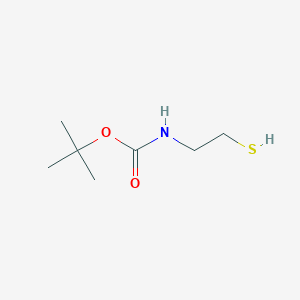
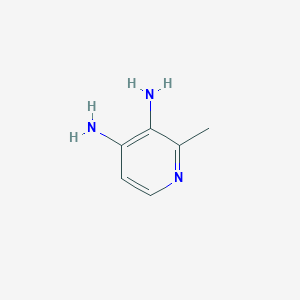
![(2S)-3-{[tert-butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol](/img/structure/B107510.png)
